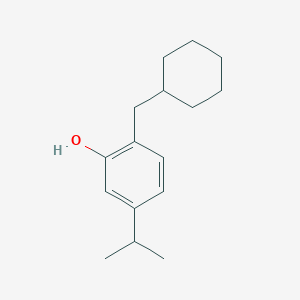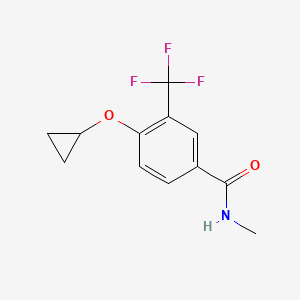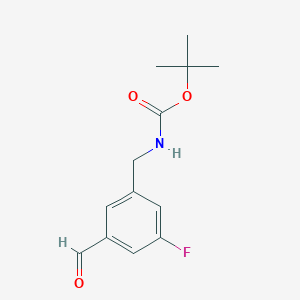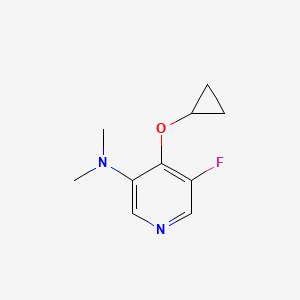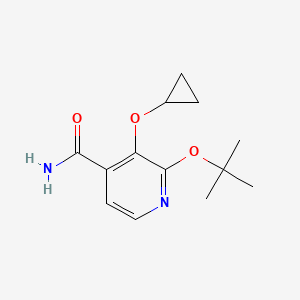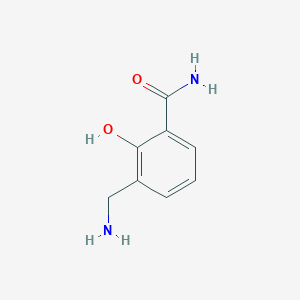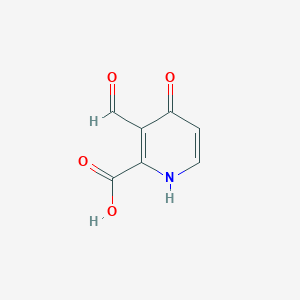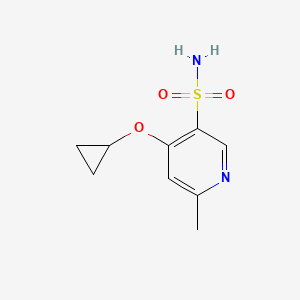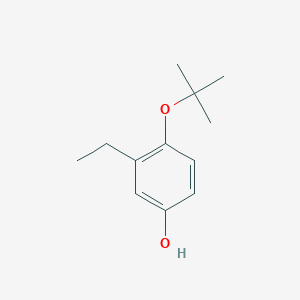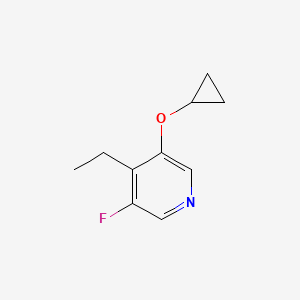
5-Cyclopropoxy-4-iodo-N,N-dimethylpicolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropoxy-4-iodo-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C11H13IN2O2 and a molecular weight of 332.136 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, an iodine atom, and a dimethylpicolinamide moiety. It is primarily used in research settings and has various applications in chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-iodo-N,N-dimethylpicolinamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodo-2-chloropyridine and cyclopropanol.
Cyclopropylation: The cyclopropylation of 4-iodo-2-chloropyridine is carried out using cyclopropanol in the presence of a base, such as potassium carbonate, to form 4-iodo-2-cyclopropoxypyridine.
Amidation: The amidation reaction involves the reaction of 4-iodo-2-cyclopropoxypyridine with dimethylamine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield this compound.
Industrial Production Methods
While the synthesis of this compound is primarily conducted on a laboratory scale, industrial production methods would involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistent production of high-purity compound .
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopropoxy-4-iodo-N,N-dimethylpicolinamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as deiodinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in these reactions.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where the iodine atom is replaced by the nucleophile.
Oxidation Reactions: Oxidized products such as oxides or hydroxylated derivatives.
Reduction Reactions: Reduced products, including deiodinated compounds.
Aplicaciones Científicas De Investigación
5-Cyclopropoxy-4-iodo-N,N-dimethylpicolinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropoxy-4-iodo-N,N-dimethylpicolinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It may inhibit or activate certain enzymes, leading to changes in biochemical pathways.
Interacting with Receptors: The compound can bind to specific receptors on cell surfaces, triggering signaling cascades.
Modulating Gene Expression: It may influence the expression of certain genes, resulting in altered cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyclopropoxy-5-iodo-N,N-dimethylpicolinamide: Similar structure but with different positional isomerism.
5-Cyclopropoxy-4-isopropyl-N,N-dimethylpicolinamide: Similar structure with an isopropyl group instead of an iodine atom.
Uniqueness
5-Cyclopropoxy-4-iodo-N,N-dimethylpicolinamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activities compared to its analogs. The cyclopropoxy group also contributes to its unique chemical properties and reactivity .
Propiedades
Fórmula molecular |
C11H13IN2O2 |
|---|---|
Peso molecular |
332.14 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-4-iodo-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H13IN2O2/c1-14(2)11(15)9-5-8(12)10(6-13-9)16-7-3-4-7/h5-7H,3-4H2,1-2H3 |
Clave InChI |
DOZSNDOVTCOBDO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=NC=C(C(=C1)I)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


